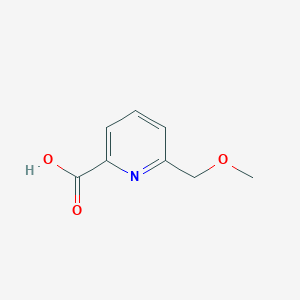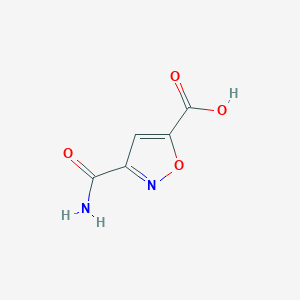
3-(Hexyloxy)-N-(3-methylbenzyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-methylbenzyl chloride with hexanol (or its derivative) in the presence of a suitable base or catalyst. The hexanol group replaces the chlorine atom, resulting in the formation of 3-(hexyloxy)-N-(3-methylbenzyl)aniline .
Molecular Structure Analysis
The molecular structure consists of a benzene ring substituted with a hexyloxy group and an aniline moiety. The hexyloxy group (C~6~H~13~O) is attached to the nitrogen atom of the aniline ring. The methyl group is also present on the benzene ring .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Polyurethane Cationomers with Anil Groups : This study involves the synthesis of polyurethane cationomers utilizing Schiff base derivatives similar to the compound . These polyurethane films exhibit fluorescent properties due to the photochromic mechanism of the salicylideneanil units, suggesting potential applications in materials science for developing new photonic and fluorescent materials (Buruianǎ et al., 2005).
Biological and Chemical Activities
- DNA-binding Studies and Antioxidant Activities : Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives demonstrated DNA-binding properties and antioxidant activities. These findings indicate potential applications in biochemistry and pharmacology for the development of new antioxidant agents and DNA-interacting materials (Wu et al., 2014).
Thermal Properties
- Preparation and Thermal Properties of Terminal Disubstituted N-(4-Benzoyloxybenzylidene)anilines : This research focuses on the synthesis and characterization of compounds with terminal disubstituted N-(4-benzoyloxybenzylidene)anilines, revealing their smectic and cholesteric phases. Such studies are crucial for the development of new materials with specific thermal and liquid crystalline properties (Takenaka et al., 1986).
Environmental Applications
- Degradation of Aniline by Newly Isolated, Extremely Aniline-Tolerant Delftia sp. AN3 : This study demonstrates the biodegradation of aniline and related compounds by a newly isolated bacterial strain, indicating potential environmental applications in bioremediation and wastewater treatment to degrade aromatic amine pollutants (Liu et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
3-hexoxy-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-6-13-22-20-12-8-11-19(15-20)21-16-18-10-7-9-17(2)14-18/h7-12,14-15,21H,3-6,13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGEPCSRFKNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hexyloxy)-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)
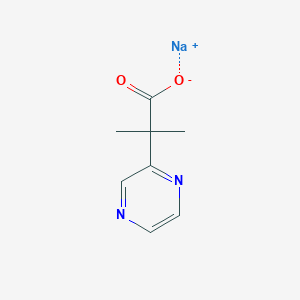
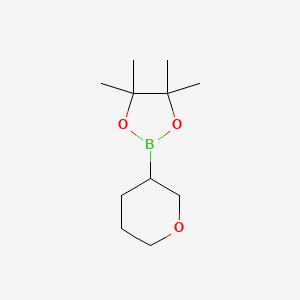
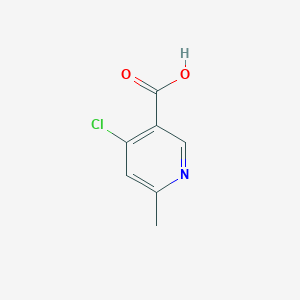
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
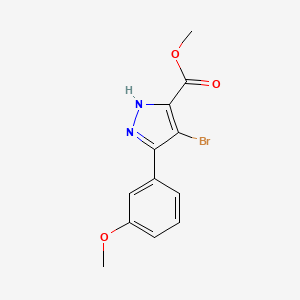
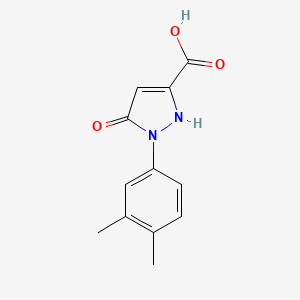
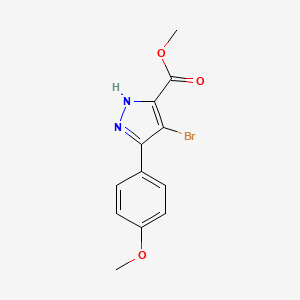
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
